Methyl palmitoleate has been investigated as a potential biomarker for various diseases and conditions. Studies suggest its levels might be associated with:
Methyl palmitoleate is a monounsaturated fatty acid ester derived from palmitoleic acid, a common component of plant and animal fats []. It is a colorless liquid at room temperature with a mild odor []. Due to its fatty acid nature, it plays a role in studies related to lipid metabolism and biofuel production [].
Methyl palmitoleate has a linear structure consisting of a 16-carbon chain with a cis double bond at the ninth carbon-carbon position (C9). A methyl group (CH₃) is attached to the carboxyl group (COOH) at the end of the chain, giving it its ester functionality [, ]. The presence of the cis double bond creates a kink in the molecule, influencing its packing behavior and interactions with other molecules [].
Methyl palmitoleate can be synthesized through various methods, including:
CH₃(CH₂)₇CH=CH(CH₂)₇COOH + CH₃OH ↔ CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃ + H₂O (palmitoleic acid) (methanol) (methyl palmitoleate) (water)
Methyl palmitoleate can undergo hydrolysis under acidic or basic conditions, breaking down into palmitoleic acid and methanol [].
Irritant